3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide
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Overview
Description
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a compound that belongs to the class of cyclic sulfonamide derivatives. These compounds are known for their potential applications in medicinal chemistry, particularly as inhibitors of specific biological pathways. This compound has garnered interest due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multiple steps. One common method involves the reaction of 3-chlorobenzoyl chloride with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of the hedgehog signaling pathway, which is involved in cell differentiation and proliferation.
Medicine: Investigated for its potential therapeutic applications in treating hyperproliferative diseases and angiogenesis-mediated diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting the hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. The compound binds to specific molecular targets, such as the Smoothened receptor, thereby blocking the downstream signaling cascade. This inhibition can lead to reduced cell proliferation and angiogenesis, making it a potential therapeutic agent for cancer and other hyperproliferative diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-chloro-5-nitrophenyl)benzamide
- 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-chlorophenyl)benzamide
- 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-ethylphenyl)benzamide
Uniqueness
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is unique due to its specific substitution pattern on the benzamide ring. This unique structure contributes to its distinct biological activity and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological effects.
Properties
IUPAC Name |
3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-6-7-15(20-8-3-9-24(20,22)23)11-16(12)19-17(21)13-4-2-5-14(18)10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRNWEUFUJDABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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